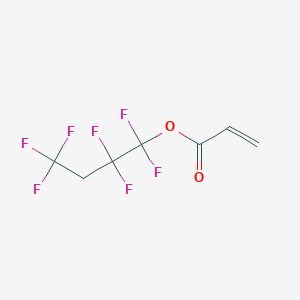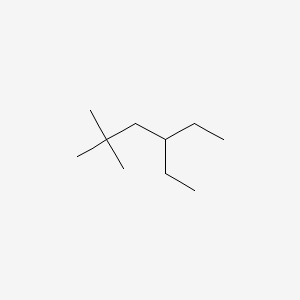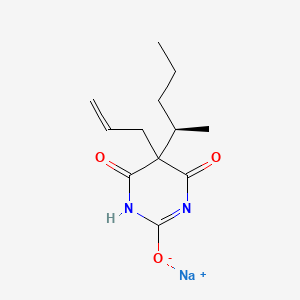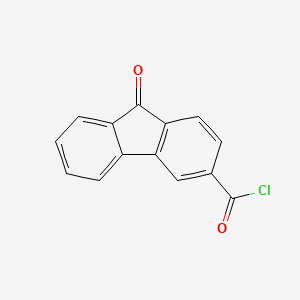![molecular formula C13H16O4 B14650094 Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester CAS No. 49769-82-6](/img/structure/B14650094.png)
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the [(4-methylphenyl)methyl] group, which can affect its interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester of malonic acid, used in similar applications but lacks the [(4-methylphenyl)methyl] group.
Diethyl malonate: Another ester of malonic acid, used in organic synthesis with slightly different reactivity due to the ethyl groups.
Methyl malonate: A related compound with a single methyl ester group, used in various chemical reactions
The presence of the [(4-methylphenyl)methyl] group in this compound makes it unique and can influence its reactivity and applications in different fields.
Eigenschaften
CAS-Nummer |
49769-82-6 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
dimethyl 2-[(4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C13H16O4/c1-9-4-6-10(7-5-9)8-11(12(14)16-2)13(15)17-3/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
VDDVOUKFJRBURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
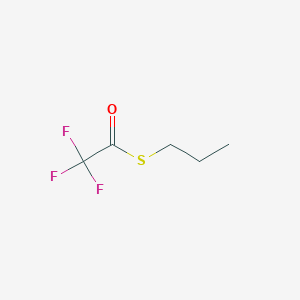
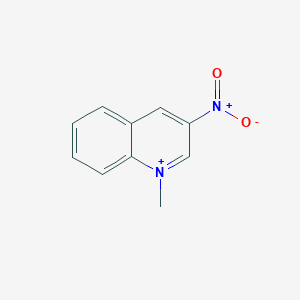
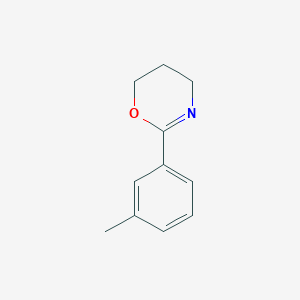
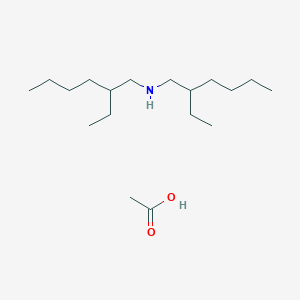
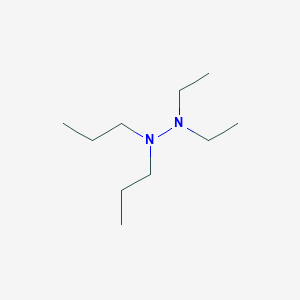

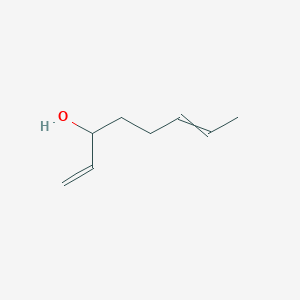

![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
